molecular formula C6H4Br2ClN B13012440 2-Bromo-4-(bromomethyl)-6-chloropyridine

2-Bromo-4-(bromomethyl)-6-chloropyridine

Cat. No.: B13012440
M. Wt: 285.36 g/mol
InChI Key: QSVFKVLKTMLBKC-UHFFFAOYSA-N
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Description

2-Bromo-4-(bromomethyl)-6-chloropyridine is a halogenated pyridine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(bromomethyl)-6-chloropyridine typically involves the halogenation of pyridine derivatives. One common method includes the bromination of 4-methylpyridine followed by chlorination. The reaction conditions often involve the use of bromine and chlorine in the presence of catalysts such as iron(III) bromide or aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(bromomethyl)-6-chloropyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-4-(bromomethyl)-6-chloropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(bromomethyl)-6-chloropyridine involves its reactivity towards nucleophiles and electrophiles. The bromine and chlorine atoms on the pyridine ring make it susceptible to nucleophilic substitution reactions. The compound can also act as a ligand in coordination chemistry, forming complexes with metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-(bromomethyl)-6-chloropyridine is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which enhances its reactivity and versatility in chemical reactions. This makes it a valuable intermediate in the synthesis of various complex molecules .

Properties

Molecular Formula

C6H4Br2ClN

Molecular Weight

285.36 g/mol

IUPAC Name

2-bromo-4-(bromomethyl)-6-chloropyridine

InChI

InChI=1S/C6H4Br2ClN/c7-3-4-1-5(8)10-6(9)2-4/h1-2H,3H2

InChI Key

QSVFKVLKTMLBKC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1Cl)Br)CBr

Origin of Product

United States

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